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Compound of Interest

Compound Name:
1,3-Bis(4-

methylphenyl)adamantane

Cat. No.: B1587587 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the X-ray crystallography of 1,3-disubstituted adamantane derivatives.

While specific crystallographic data for 1,3-Bis(4-methylphenyl)adamantane is not publicly

available, this guide utilizes data from a closely related analogue, 2-(Adamantan-1-yl)-1,3-

bis(4-methylphenyl)propan-2-ol, and other 1,3-disubstituted adamantanes to offer valuable

structural insights.

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to

its rigid, lipophilic, and three-dimensional structure. The substitution at the 1 and 3 positions

allows for the creation of a diverse range of molecules with tailored properties for drug design

and crystal engineering. Understanding the spatial arrangement of these substituents through

X-ray crystallography is crucial for predicting their biological activity and material properties.

Comparative Crystallographic Data
The following tables summarize the crystallographic data for several 1,3-disubstituted

adamantane derivatives, providing a basis for comparing the impact of different substituents on

the crystal lattice.

Table 1: Crystallographic Data for 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol[1]
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Parameter Value

Chemical Formula C₂₇H₃₄O

Molecular Weight 374.54

Crystal System Triclinic

Space Group P-1

a (Å) 6.4065 (2)

b (Å) 13.1474 (4)

c (Å) 13.3466 (4)

α (°) 70.718 (3)

β (°) 81.700 (3)

γ (°) 80.134 (3)

Volume (Å³) 1040.75 (6)

Z 2

Temperature (K) 120

R-factor 0.035

Table 2: Comparative Crystallographic Data for Other 1,3-Disubstituted Adamantane

Derivatives
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Compound
1,3-
Dimethyladamanta
ne[2]

1,3-
Diethynyladamanta
ne[3]

1,3-
Dihydroxyadamant
ane[2]

Chemical Formula C₁₂H₂₀ C₁₄H₁₆ C₁₀H₁₆O₂

Crystal System Monoclinic Monoclinic Hexagonal

Space Group P2₁/c P2₁/n P6₃/mcm

a (Å) Not Specified 8.489(2) Not Specified

b (Å) Not Specified 17.674(2) Not Specified

c (Å) Not Specified 20.883(3) Not Specified

β (°) Not Specified 98.860(10) Not Specified

Volume (Å³) Not Specified 3095.8(9) Not Specified

Z 4 8 6

Experimental Protocols
Synthesis and Crystallization of 1,3-Disubstituted
Adamantane Derivatives
The synthesis of 1,3-disubstituted adamantanes can be achieved through various methods,

often starting from 1,3-dibromoadamantane. A general procedure involves the nucleophilic

substitution of the bromide ions with the desired functional groups.

For the featured analogue, 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, the

synthesis involved the reaction of adamantane-1-carbonyl chloride with 4-

methylbenzylmagnesium chloride in diethyl ether.[1] Single crystals suitable for X-ray diffraction

were obtained by the slow evaporation of an n-hexane solution at room temperature.[1]

X-ray Crystallography Protocol
A standard protocol for small molecule X-ray crystallography involves the following steps:

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
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Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction

pattern is collected using a detector as the crystal is rotated. For the analogue, data was

collected on an Agilent Xcalibur (Sapphire2) diffractometer.[1]

Data Processing: The collected diffraction intensities are processed to determine the unit cell

dimensions and space group.

Structure Solution: The initial positions of the atoms in the crystal structure are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic positions and other parameters are refined to achieve the

best possible fit between the calculated and observed diffraction data. For the presented

analogue, the final R-factor after refinement was 0.035.[1]

Workflow and Data Visualization
The following diagram illustrates the typical workflow for X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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